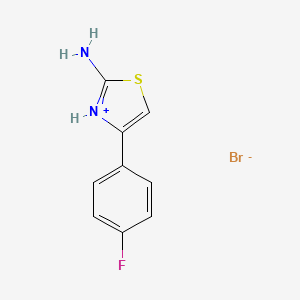

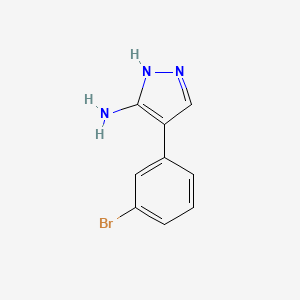

4-(3-bromophenyl)-1H-pyrazol-3-amine

Descripción general

Descripción

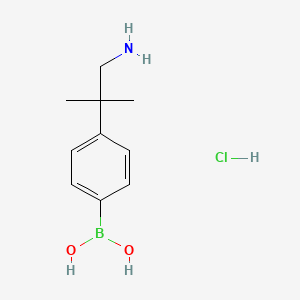

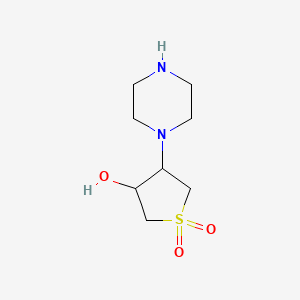

“4-(3-bromophenyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a 1,3-diketone or a β-ketoester with hydrazine to form the pyrazole ring . The bromophenyl group can be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring attached to a bromophenyl group at the 4-position and an amine group at the 1-position .Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including substitutions, additions, and oxidations . The presence of the bromine atom on the phenyl ring makes it more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Generally, pyrazole compounds are stable and can form hydrogen bonds due to the presence of nitrogen atoms .Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

- Synthesis and Structural Characterization : 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) was synthesized, and its structural characterization was performed using X-ray diffraction. Spectroscopic characterization was supported by FT-IR, UV–Vis, and NMR spectroscopies. Theoretical density functional theory (DFT) calculations were in perfect agreement with the experimental results. The small energy gap between HOMO and LUMO indicates intramolecular charge transfer responsible for nonlinear optical properties, and BPTBMPA demonstrated considerable nonlinear optical properties (Ö. Tamer et al., 2016).

Material Synthesis and Characterization

- Novel Material Synthesis : Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine was synthesized from N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine and tris(4-bromophenyl)amine using the Ullmann coupling reaction. The compound was characterized by NMR, IR, MS, and elemental analysis (S. P. Veettil & K. Haridas, 2010).

Antimicrobial Applications

- Antimicrobial Additive in Surface Coating and Printing Ink : Heterocyclic compounds containing pyrazolo derivatives were prepared and characterized, showing very good antimicrobial effects when physically incorporated into polyurethane varnish formula and printing ink paste. The physical incorporation of these compounds slightly enhanced the physical and mechanical properties of the polyurethane varnish formulations (H. A. El‐Wahab et al., 2015).

Fluorescent Assessment and Spectral Studies

- Synthesis and Fluorescent Assessment : Pyrazoline derivatives were synthesized and characterized based on their spectral data. The fluorescence properties were studied by UV–Vis and emission spectroscopy, with a fluorescence emission observed in the blue region of the visible spectrum for one of the compounds. Density Functional Theory calculations were performed to understand the geometric, electronic, and spectroscopic properties of the pyrazoline derivatives (M. Ibrahim et al., 2016).

Polymeric Material Modification

- Modification of Hydrogels for Medical Applications : Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reaction with various aliphatic and aromatic amines, forming amine-treated polymers. These modified polymers showed increased swelling degree and improved thermal stability. The synthesized polymeric compounds exhibited promising biological activities and have potential for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target the proto-oncogene tyrosine-protein kinase src . This enzyme plays a crucial role in the regulation of cellular processes such as cell growth, division, migration, and survival .

Mode of Action

This can result in alterations in the downstream cellular processes regulated by the enzyme .

Biochemical Pathways

Compounds with similar structures have been reported to influence pathways related to oxidative stress and cellular damage . These compounds can increase the production of reactive oxygen species (ROS), leading to oxidative stress .

Result of Action

Similar compounds have been reported to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Direcciones Futuras

The future directions for research on “4-(3-bromophenyl)-1H-pyrazol-3-amine” could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Further studies could also focus on improving its safety profile and identifying potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

4-(3-bromophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVUISAHXAWXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439219.png)

![2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B1439226.png)